molecular formula C16H25ClN2O B133469 n,n-Diisopropyl-4-hydroxytryptamine hydrochloride CAS No. 63065-90-7

n,n-Diisopropyl-4-hydroxytryptamine hydrochloride

Cat. No.: B133469
CAS No.: 63065-90-7
M. Wt: 296.83 g/mol
InChI Key: SBBDIXSABJRYFC-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N-diisopropyltryptamine (hydrochloride) is a synthetic compound belonging to the tryptamine class. It is known for its psychoactive properties and is structurally related to other tryptamines such as psilocin. This compound is often used in scientific research to study its effects on the central nervous system and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N,N-diisopropyltryptamine (hydrochloride) typically involves the following steps:

    Starting Material: The synthesis begins with indole, a common starting material for tryptamines.

    Alkylation: Indole is alkylated with diisopropylamine to form N,N-diisopropyltryptamine.

    Hydroxylation: The N,N-diisopropyltryptamine is then hydroxylated at the 4-position to yield 4-hydroxy-N,N-diisopropyltryptamine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 4-hydroxy-N,N-diisopropyltryptamine (hydrochloride) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N,N-diisopropyltryptamine (hydrochloride) undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to modify the indole ring or the side chain.

    Substitution: Various substituents can be introduced at different positions on the indole ring or the side chain.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of 4-keto-N,N-diisopropyltryptamine.

    Reduction: Formation of reduced derivatives of the indole ring.

    Substitution: Formation of various substituted tryptamines.

Scientific Research Applications

4-Hydroxy-N,N-diisopropyltryptamine (hydrochloride) has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study its chemical properties and behavior.

    Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.

    Medicine: Explored for potential therapeutic applications in treating mental health disorders such as depression and anxiety.

    Industry: Utilized in the development of new psychoactive substances and forensic analysis

Mechanism of Action

The mechanism of action of 4-hydroxy-N,N-diisopropyltryptamine (hydrochloride) involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, which is known to mediate the hallucinogenic effects of tryptamines. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition .

Comparison with Similar Compounds

Similar Compounds

    Psilocin: A naturally occurring tryptamine found in certain mushrooms.

    4-Hydroxy-N,N-diethyltryptamine: A synthetic tryptamine with similar psychoactive properties.

    4-Hydroxy-N,N-dipropyltryptamine: Another synthetic tryptamine with structural similarities.

Uniqueness

4-Hydroxy-N,N-diisopropyltryptamine (hydrochloride) is unique due to its specific substitution pattern, which gives it distinct pharmacological properties compared to other tryptamines. Its rapid onset and short duration of action make it particularly interesting for research into fast-acting psychoactive substances .

Properties

IUPAC Name

3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.ClH/c1-11(2)18(12(3)4)9-8-13-10-17-14-6-5-7-15(19)16(13)14;/h5-7,10-12,17,19H,8-9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBDIXSABJRYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C(=CC=C2)O)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601348112
Record name 4-Hydroxy-DIPT hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63065-90-7
Record name 4-HO-DiPT HCL
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063065907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-DIPT hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIISOPROPYL-4-HYDROXYTRYPTAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE76PMQ2P3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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